molecular formula C19H13Cl2N3S B2688293 4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207047-59-3

4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2688293
CAS No.: 1207047-59-3
M. Wt: 386.29
InChI Key: WFISBNWBQCWMBI-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that contains both pyrazole and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and a thioether linkage in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of 3-chlorophenylhydrazine with a suitable diketone or ketoester to form the pyrazole ring, followed by further cyclization to form the pyrazine ring.

    Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting the pyrazolo[1,5-a]pyrazine core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Chemical Biology: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the thioether linkage could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
  • Pyrrolopyrazine derivatives

Uniqueness

4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is unique due to the specific positioning of the chlorine atoms and the thioether linkage, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(2-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c20-15-6-3-5-13(10-15)17-11-18-19(22-8-9-24(18)23-17)25-12-14-4-1-2-7-16(14)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFISBNWBQCWMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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